molecular formula C13H17Cl2N3 B1433092 4-Piperazin-1-yl-quinoline dihydrochloride CAS No. 1350361-89-5

4-Piperazin-1-yl-quinoline dihydrochloride

Cat. No. B1433092
M. Wt: 286.2 g/mol
InChI Key: QZMKMXKLUGNXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Piperazin-1-yl-quinoline dihydrochloride” is a chemical compound with the empirical formula C13H15N3·2HCl and a molecular weight of 286.20 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The molecular structure of “4-Piperazin-1-yl-quinoline dihydrochloride” can be represented by the SMILES string C1(N2CCNCC2)=CC=NC3=CC=CC=C13.Cl.Cl . This indicates that the compound consists of a quinoline ring attached to a piperazine ring.


Physical And Chemical Properties Analysis

“4-Piperazin-1-yl-quinoline dihydrochloride” is a solid compound . Its molecular weight is 286.20 , and its empirical formula is C13H15N3·2HCl .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, closely related to 4-Piperazin-1-yl-quinoline, is a significant scaffold in medicinal chemistry. It has been found to exhibit diverse pharmacological profiles, including antimalarial, antiparasitic, anti‐HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine‐3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Anti-Inflammatory Properties

In the study of histamine H4 receptor ligands, 2-(4-methyl-piperazin-1-yl)-quinoxaline and its derivatives were identified as potent H4R ligands. In vivo studies in rats showed significant anti-inflammatory properties in the carrageenan-induced paw-edema model (Smits et al., 2008).

Antimicrobial Activity

The novel synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives demonstrated antimicrobial potential in in-silico molecular docking studies, targeting DNA Gyrase A and N-myristoyltranferase for antibacterial and antifungal activities, respectively (Desai et al., 2017).

Anticancer Potential

A novel class of 4-piperazinylquinoline derivatives based on the isatin scaffold was synthesized for biological evaluation against human breast tumor cell lines. Compounds in this class demonstrated significant cytotoxic effects, suggesting potential as anti-breast cancer agents (Solomon, Hu, & Lee, 2010).

Antimalarial Activity

The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline derivatives and their evaluation for antimalarial activity against plasmodium falciparum strain showed that several compounds in this series exhibited significant potency, with some surpassing the standard drug Quinine in effectiveness (Mahajan & Chundawat, 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and calling a poison center or doctor if you feel unwell (P312) .

properties

IUPAC Name

4-piperazin-1-ylquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMKMXKLUGNXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=NC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperazin-1-yl-quinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperazin-1-yl-quinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperazin-1-yl-quinoline dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-Piperazin-1-yl-quinoline dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-Piperazin-1-yl-quinoline dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-Piperazin-1-yl-quinoline dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-Piperazin-1-yl-quinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.